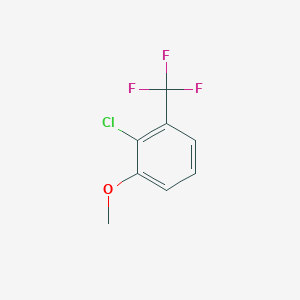

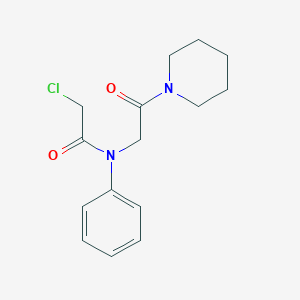

![molecular formula C19H19NOS B2893183 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide CAS No. 2034367-62-7](/img/structure/B2893183.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique

Photocatalytic Applications

- Photocatalytic Degradation : Compounds similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide have been used in studies of photocatalytic degradation. For example, propyzamide, a related compound, was investigated for its photodecomposition using TiO2-loaded adsorbent supports, enhancing the rate of mineralization and reducing the concentration of toxic intermediates in solutions (Torimoto et al., 1996).

Anticancer Research

- Antiproliferative Activity Against Cancer Cells : Hydroxyl-containing benzo[b]thiophene analogs demonstrated selectivity towards laryngeal cancer cells, indicating their potential in anticancer treatments. These compounds enhanced antioxidant enzyme activity and induced apoptosis in cancer cells (Haridevamuthu et al., 2023).

Photochromic Properties

- Thermally Irreversible Photochromic Systems : Derivatives of benzo[b]thiophene, like this compound, have been synthesized for their thermally irreversible and fatigue-resistant photochromic properties. These compounds exhibit coloration and decoloration cycles with high performance, suitable for various industrial applications (Uchida et al., 1990).

Antibacterial Research

- Bactericidal Activity Against MRSA : Some benzamide derivatives have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), which is significant in developing new antibiotics (Zadrazilova et al., 2015).

Metabolic Studies

- Metabolic Conversion : Studies on the metabolic conversion of benzamides, which are structurally related to this compound, have been conducted. These studies provide insights into the metabolic pathways and stability of such compounds (Ross et al., 1983).

Antidepressant Properties

- Dual Action at Serotonin Receptors : Certain benzo[b]thiophene derivatives have been explored for their potential as antidepressants, demonstrating activity at serotonin receptors and serotonin reuptake inhibition. This dual action makes them promising candidates for treating depression (Orus et al., 2002).

Histone Deacetylase Inhibitors

- Novel Histone Deacetylase Inhibitors : N-hydroxybenzamide derivatives, related to the structure of interest, have shown inhibitory activity against histone deacetylases, which is important in cancer research and therapy (Jiao et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-13-7-3-4-8-16(13)19(21)20-14(2)11-15-12-22-18-10-6-5-9-17(15)18/h3-10,12,14H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEQLXYSKOSXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C)CC2=CSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

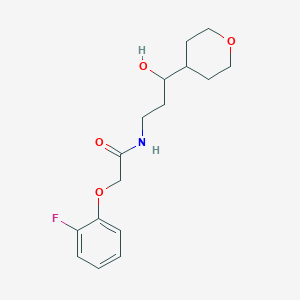

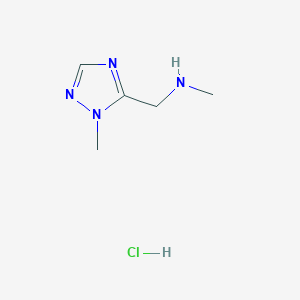

![[3-(Propan-2-yl)oxetan-3-yl]methanol](/img/structure/B2893100.png)

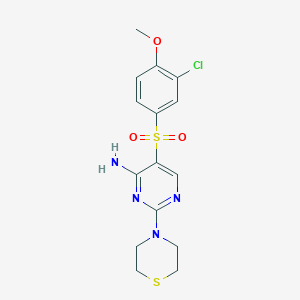

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)

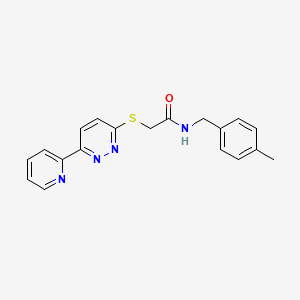

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2893112.png)

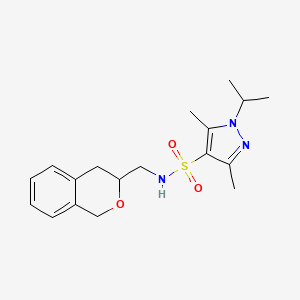

![7-Fluoro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893113.png)

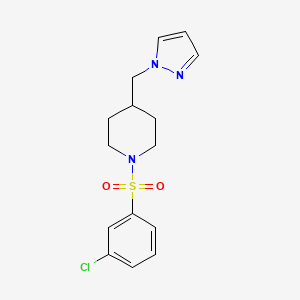

![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)